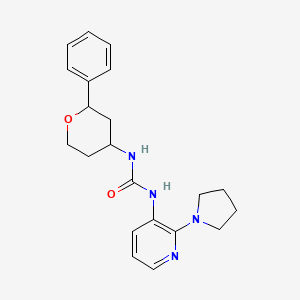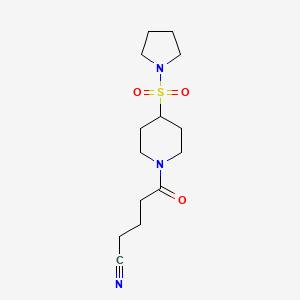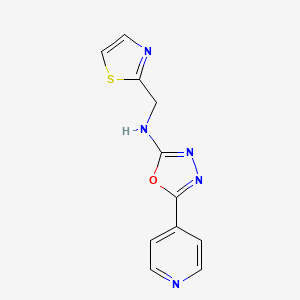![molecular formula C11H17N3O3S B6969336 2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B6969336.png)
2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxy group, and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-cyclopropyl-2-methoxypropanoic acid under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclopropyl-2-methoxy-N-[3-(methyl)-1,2,4-thiadiazol-5-yl]propanamide: Similar structure but with a methyl group instead of a methoxymethyl group.
2-cyclopropyl-2-methoxy-N-[3-(ethyl)-1,2,4-thiadiazol-5-yl]propanamide: Similar structure but with an ethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide imparts unique steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-11(17-3,7-4-5-7)9(15)13-10-12-8(6-16-2)14-18-10/h7H,4-6H2,1-3H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDCWLSTIQWKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)NC2=NC(=NS2)COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B6969256.png)
![5-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6969262.png)
![1-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6969265.png)
![pyrazolo[1,5-a]pyrimidin-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6969266.png)

![N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine](/img/structure/B6969291.png)
![2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969292.png)
![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B6969293.png)


![[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6969307.png)
![1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one](/img/structure/B6969327.png)
![4-fluoro-N,3,5-trimethyl-N-[(2-methylfuran-3-yl)methyl]benzenesulfonamide](/img/structure/B6969329.png)
![N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B6969345.png)
